Fmoc-Tic-OH

Catalog No.
S712223
CAS No.
136030-33-6
M.F
C25H21NO4
M. Wt
399.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tic-OH

CAS Number

136030-33-6

Product Name

Fmoc-Tic-OH

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1

InChI Key

LIRBCUNCXDZOOU-QHCPKHFHSA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Synonyms

Fmoc-Tic-OH;136030-33-6;(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(S)-(+)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid;ST081367;(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid;(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-Tic;PubChem6028;AC1LJQO9;47701_ALDRICH;SCHEMBL119605;47701_FLUKA;CTK3J8282;MolPort-001-758-468;ZINC621966;CF-367;MFCD00144368;FL090-1;RTR-004842;VA50663;AJ-23759;AK-46266;AN-31951

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Incorporation of Tic residues into peptides

Fmoc-Tic-OH is a derivative of the amino acid tyrosine and contains a special protecting group called Fmoc (Fluorenylmethoxycarbonyl) at its N-terminus. This protecting group is essential for the controlled assembly of peptides in a technique called solid-phase peptide synthesis .

The Tic residue introduced by Fmoc-Tic-OH offers several advantages in peptide research:

  • Structural rigidity

    The Tic side chain is more rigid than that of tyrosine, which can help to stabilize the peptide structure and influence its biological activity .

  • Mimicry of other aromatic residues

    The aromatic ring of Tic can mimic the properties of phenylalanine or tyrosine, allowing researchers to probe the effect of these residues on peptide function .

  • Proline surrogate

    In some cases, Tic can act as a surrogate for proline, an amino acid that often introduces kinks in the peptide backbone. This can be useful for studying the conformational properties of peptides .

Fmoc-Tic-OH is a derivative of the amino acid L-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). It incorporates a Fmoc (Fluorenylmethoxycarbonyl) protecting group at the N-terminus, commonly used in solid-phase peptide synthesis (SPPS) []. This protecting group allows for the controlled addition of amino acids during peptide chain assembly.


Molecular Structure Analysis

The key features of Fmoc-Tic-OH's structure are:

  • Fmoc protecting group: This bulky group attached to the nitrogen atom (N-terminus) prevents unwanted reactions during peptide synthesis [].
  • Tetrahydroisoquinoline core: This cyclic structure resembles the aromatic rings of phenylalanine and tyrosine, offering a rigid and hydrophobic character [].
  • Carboxylic acid group: This functional group (COOH) allows Tic to be linked to other amino acids via peptide bonds during chain formation [].

Chemical Reactions Analysis

The primary reaction involving Fmoc-Tic-OH is its incorporation into peptides:

  • Deprotection: The Fmoc group is removed using a mild acid treatment, exposing the free amine (NH2) group on Tic [].
  • Peptide bond formation: The deprotected Tic reacts with the C-terminus carboxylic acid group of another amino acid, forming an amide bond (peptide bond) [].

Physical And Chemical Properties Analysis

Specific data on Fmoc-Tic-OH's melting point, boiling point, and solubility are not readily available due to its use in small quantities for peptide synthesis. However, based on its structure, it is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethylformamide, commonly used in peptide synthesis protocols [].

Fmoc-Tic-OH doesn't have a direct biological effect. Its significance lies in its ability to introduce the Tic residue into peptides. The incorporated Tic can function in several ways:

  • Rigid spacer: The cyclic structure of Tic introduces rigidity into the peptide chain, potentially affecting its conformation and function []. This can be useful for studying protein structure-function relationships.
  • Phenylalanine/tyrosine analog: The aromatic core of Tic resembles phenylalanine and tyrosine, offering a hydrophobic character that can influence peptide interactions with other molecules [].
  • Proline surrogate: In some cases, Tic can mimic the conformational effects of proline, an amino acid that introduces kinks in peptide chains [].

XLogP3

4.4

Wikipedia

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Dates

Modify: 2023-08-15

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